molecular formula C20H27N5O4 B10871426 methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10871426
M. Wt: 401.5 g/mol
InChI Key: ZMNUYNSNURCPDF-KGENOOAVSA-N
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Description

METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound that features a pyrazole ring, a methoxylated phenyl group, and a piperazine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. Common steps may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the methoxylated phenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxylated phenyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, altering their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE lies in its specific structural features, such as the combination of a methoxylated phenyl group, a piperazine moiety, and a pyrazole ring, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C20H27N5O4

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H27N5O4/c1-14(21-24-11-9-23(2)10-12-24)19-17(13-18(26)29-4)22-25(20(19)27)15-5-7-16(28-3)8-6-15/h5-8,22H,9-13H2,1-4H3/b21-14+

InChI Key

ZMNUYNSNURCPDF-KGENOOAVSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Canonical SMILES

CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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